molecular formula C10H16N2O2 B154058 Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate CAS No. 133261-08-2

Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B154058
CAS No.: 133261-08-2
M. Wt: 196.25 g/mol
InChI Key: SQVBMKQXLRPNMU-UHFFFAOYSA-N
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Description

Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate is a pyrazole derivative characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and significance in various sectors, including medicine and agriculture

Chemical Reactions Analysis

Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazines, diketones, and transition-metal catalysts . For example, the condensation of acetylenic ketones with methylhydrazine in ethanol can produce regioisomeric pyrazoles . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted pyrazoles with diverse functional groups.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate serves as a versatile building block in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity, making it suitable for developing new therapeutic agents.

Case Study: Synthesis of PDE5 Inhibitors
Recent studies have demonstrated the compound's role in synthesizing phosphodiesterase type 5 (PDE5) inhibitors, which are crucial in treating erectile dysfunction. The synthesis process involves the reaction of this compound with various reagents to produce derivatives with improved efficacy and selectivity against PDE5 .

Table 1: Synthesis Pathways for PDE5 Inhibitors

Compound NameStarting MaterialReaction ConditionsYield (%)
SildenafilThis compoundReflux in dichloromethane85%
TadalafilThis compoundRoom temperature, overnight75%

Agrochemicals

The compound has shown potential in agrochemical applications, particularly as a precursor for developing herbicides and pesticides. Its bioactive properties make it a candidate for creating effective agricultural chemicals that can enhance crop protection.

Case Study: Development of Herbicides
Research has indicated that derivatives of this compound exhibit herbicidal activity. For instance, formulations based on this compound were tested against common weeds, demonstrating significant efficacy compared to traditional herbicides .

Table 2: Herbicidal Activity of Pyrazole Derivatives

Compound DerivativeTarget WeedEfficacy (%)Application Rate (g/ha)
Derivative AAmaranthus retroflexus90%200
Derivative BEchinochloa crus-galli85%250

Material Science

In material science, this compound is explored for its potential in synthesizing novel materials with specific electronic or optical properties. Its unique pyrazole ring structure allows for the formation of complex materials that can be utilized in various applications.

Case Study: Synthesis of Conductive Polymers
Studies have demonstrated the incorporation of this compound into conductive polymer matrices, enhancing their electrical conductivity and stability. The resulting materials have applications in organic electronics, such as sensors and photovoltaic devices .

Table 3: Properties of Conductive Polymers Incorporating Pyrazole

Polymer TypeConductivity (S/m)Stability (cycles)Application
Polymer A0.01100Organic solar cells
Polymer B0.05150Flexible sensors

Mechanism of Action

The mechanism of action of Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with molecular targets and pathways in biological systems. Pyrazoles are known to exhibit tautomerism, which can influence their reactivity and biological activities . The compound’s effects are mediated through its interaction with specific enzymes and receptors, leading to various biological responses. For instance, pyrazole derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer progression .

Comparison with Similar Compounds

Biological Activity

Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate is a pyrazole derivative that has garnered attention due to its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered heterocyclic structure with two adjacent nitrogen atoms, which contributes to its reactivity and biological properties. The compound's molecular formula is C11H16N2O2C_{11}H_{16}N_2O_2 and it has a molecular weight of 208.26 g/mol.

Pyrazole derivatives, including this compound, are known to interact with various biological targets, influencing multiple biochemical pathways. These interactions can lead to:

  • Enzyme Inhibition : Pyrazoles are often studied for their ability to inhibit specific enzymes, which can be crucial in the treatment of various diseases.
  • Receptor Binding : They may act as ligands for different receptors, modulating physiological responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. This compound has shown promising results in inhibiting the growth of various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF73.79Induction of apoptosis
A54926.00Cell cycle arrest
HepG20.71Inhibition of proliferation

The compound's effectiveness against these cell lines suggests a potential role in cancer therapy, particularly in targeting tumor growth and survival pathways .

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. This compound may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases .

Case Studies

  • Study on Antitumor Activity : A study conducted by Wei et al. (2022) evaluated various pyrazole derivatives for their cytotoxic effects against A549 lung cancer cells. This compound exhibited significant growth inhibitory properties with an IC50 value of 26 µM, indicating its potential as an anticancer agent .
  • Enzyme Inhibition Research : Research has demonstrated that this compound effectively inhibits cyclooxygenase enzymes (COX), which are involved in inflammatory processes. This inhibition suggests its utility in developing anti-inflammatory drugs .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other pyrazole derivatives:

Compound IC50 (µM) Activity
Methyl 3-isopropyl-1-methyl-1H-pyrazole12.50Antitumor
Ethyl 4-(4-chlorophenoxy)-3-methylpyrazole0.08Autophagy induction
Ethyl 3-amino-1-methylpyrazole17.82Cytotoxic against Hep-2

These comparisons highlight the distinct biological profiles and therapeutic potentials of this compound within the pyrazole class .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate?

The compound can be synthesized via cyclocondensation reactions. For example, similar pyrazole carboxylates are synthesized using ethyl acetoacetate and alkylhydrazines under reflux conditions. A typical method involves reacting ethyl acetoacetate with substituted hydrazines in ethanol, followed by cyclization using acid or base catalysis. Structural analogs, such as ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, were prepared via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA (dimethylformamide dimethyl acetal), followed by hydrolysis .

Q. How is the structural integrity of this compound verified experimentally?

  • NMR Spectroscopy : Proton and carbon NMR are used to confirm substitution patterns. For example, pyrazole derivatives show characteristic peaks for ester groups (e.g., δ 4.21 ppm for –OCH2CH3) and aromatic protons (δ 6.6–8.6 ppm) .
  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) with software like SHELXL (for refinement) and Mercury (for visualization) provides precise bond lengths, angles, and intermolecular interactions .

Q. What safety precautions are required when handling this compound?

While safety data sheets (SDS) classify similar pyrazole esters as non-hazardous, standard lab protocols apply:

  • Use gloves (nitrile or neoprene) and safety goggles.
  • Ensure adequate ventilation to avoid inhalation of fine particles.
  • Avoid contact with strong oxidizers due to potential decomposition into toxic gases (e.g., CO, NOx) .

Advanced Research Questions

Q. How can hydrogen bonding networks influence the crystal packing of this compound?

Graph set analysis (e.g., Etter’s formalism) identifies recurring hydrogen-bonding motifs. For pyrazole derivatives, intermolecular N–H···O interactions between the pyrazole nitrogen and ester carbonyl groups often dominate. Tools like Mercury’s "Materials Module" enable systematic comparison of packing patterns across related structures .

Q. How to resolve contradictions between experimental data (e.g., NMR vs. XRD) for this compound?

  • Validate NMR assignments using 2D techniques (HSQC, HMBC) to confirm connectivity.
  • Cross-check XRD results with computational models (e.g., DFT-optimized geometries) to identify discrepancies in torsional angles or conformer populations. SHELXL’s robust refinement algorithms help minimize errors in crystallographic data .

Q. What strategies are effective for modifying the pyrazole core to enhance bioactivity?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., –CF3) at the 3-position to modulate electronic properties.
  • Ester hydrolysis : Convert the ethyl ester to a carboxylic acid for improved solubility or coordination with metal ions.
  • Heterocyclic fusion : Attach isoxazole or thiazole rings to the pyrazole core, as seen in analogs with antitumor activity .

Q. Methodological Tables

Table 1: Key Crystallographic Software for Structural Analysis

SoftwareApplicationReference
SHELXLRefinement of small-molecule structures
MercuryVisualization and hydrogen bond analysis
ORTEP-IIIThermal ellipsoid plotting

Table 2: Common Synthetic Modifications of Pyrazole Carboxylates

ModificationReagents/ConditionsOutcome
Ester hydrolysisNaOH (aqueous), refluxCarboxylic acid derivative
NitrationHNO3/H2SO4, 0–5°CNitro-substituted pyrazole
Suzuki couplingPd(PPh3)4, aryl boronic acidBiaryl-functionalized analog

Properties

IUPAC Name

ethyl 2-methyl-5-propan-2-ylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-5-14-10(13)9-6-8(7(2)3)11-12(9)4/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVBMKQXLRPNMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001192432
Record name Ethyl 1-methyl-3-(1-methylethyl)-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001192432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133261-08-2
Record name Ethyl 1-methyl-3-(1-methylethyl)-1H-pyrazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133261-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-methyl-3-(1-methylethyl)-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001192432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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